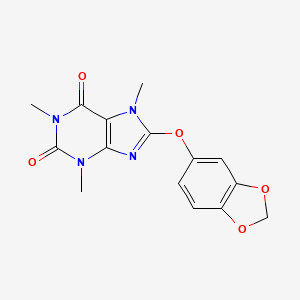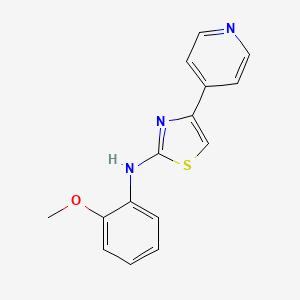
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as BDBM-13, is a small molecule drug that has gained interest in scientific research due to its potential therapeutic effects.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. This compound also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to specific amino acid residues on the proteins. This prevents the formation of toxic protein aggregates that contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, this compound prevents the formation of toxic protein aggregates, reducing neuronal damage and improving cognitive function. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It is also stable and easy to synthesize, allowing for large-scale production. However, this compound has limitations in terms of its specificity and selectivity. It may interact with other proteins and enzymes, leading to off-target effects. Further research is needed to optimize the specificity and selectivity of this compound.
Future Directions
There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the potential use of this compound in combination with other drugs for cancer and neurodegenerative disease treatment. Additionally, further research is needed to understand the mechanism of action of this compound in more detail, and to optimize its specificity and selectivity for specific targets.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethoxybenzaldehyde and thiourea to form 2,4-dimethoxyphenylthiourea. This intermediate is then reacted with 1,2-benzoquinone to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-20-12-4-5-13(15(10-12)21-2)19-17(24)18-11-3-6-14-16(9-11)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRPVSYAQICFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)




![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)